nitric acid;10H-phenoxazine-3,7-diamine
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Overview
Description
Nitric acid;10H-phenoxazine-3,7-diamine is a compound that combines the properties of nitric acid and phenoxazine derivatives. Phenoxazine derivatives are known for their wide range of applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of nitric acid;10H-phenoxazine-3,7-diamine involves several steps. Phenoxazine derivatives are typically synthesized through oxidative cyclization of diphenylamines or 1,2-diaminobenzenes . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ferric chloride. Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nitric acid;10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Nitric acid;10H-phenoxazine-3,7-diamine has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells due to its potent electron-donating capacity . In biology and medicine, phenoxazine derivatives have shown antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . This compound is also used in organic light-emitting diodes and thermally activated delayed fluorescence diodes .
Mechanism of Action
The mechanism of action of nitric acid;10H-phenoxazine-3,7-diamine involves its interaction with molecular targets and pathways. Phenoxazine derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . For example, actinomycin D, which contains a phenoxazine moiety, functions as an antibiotic and anticancer agent by intercalating into DNA and inhibiting RNA synthesis .
Comparison with Similar Compounds
Properties
CAS No. |
651006-10-9 |
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Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
nitric acid;10H-phenoxazine-3,7-diamine |
InChI |
InChI=1S/C12H11N3O.HNO3/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3)4/h1-6,15H,13-14H2;(H,2,3,4) |
InChI Key |
GBJRMGBHJNQUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(N2)C=CC(=C3)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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